molecular formula C30H27NO5 B11126086 1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126086
M. Wt: 481.5 g/mol
InChI Key: SCHHLPYPDPCFTR-SGEDCAFJSA-N
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Description

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzofuran and pyrrolone intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxy, benzyl, and prop-2-en-1-yloxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: The benzyl and prop-2-en-1-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its functional groups and structural properties.

Mechanism of Action

The mechanism by which 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the prop-2-en-1-yloxy group.

    1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has a methoxy group instead of the prop-2-en-1-yloxy group.

Uniqueness

The presence of the prop-2-en-1-yloxy group in 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds. This group may impart unique chemical reactivity and biological activity, making it a compound of interest for further study and application.

Properties

Molecular Formula

C30H27NO5

Molecular Weight

481.5 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H27NO5/c1-3-15-35-24-12-9-21(10-13-24)27-26(28(32)22-11-14-25-23(17-22)16-19(2)36-25)29(33)30(34)31(27)18-20-7-5-4-6-8-20/h3-14,17,19,27,32H,1,15-16,18H2,2H3/b28-26-

InChI Key

SCHHLPYPDPCFTR-SGEDCAFJSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)OCC=C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)OCC=C)O

Origin of Product

United States

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